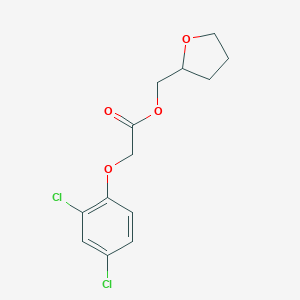
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This ester form is known for its enhanced efficacy in certain applications due to its unique chemical properties. It is primarily used in agriculture for the selective control of broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves the esterification of 2,4-D acid with tetrahydrofurfuryl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,4-D acid and tetrahydrofurfuryl alcohol in the presence of water and a base or acid catalyst.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,4-D acid and tetrahydrofurfuryl alcohol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Depending on the nucleophile, different ester derivatives can be formed.
Applications De Recherche Scientifique
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and its role in herbicide resistance.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and other agrochemicals for enhanced weed control.
Mécanisme D'action
The mechanism of action of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves its absorption by plant tissues, where it is hydrolyzed to release 2,4-D acid. The 2,4-D acid then mimics the action of natural plant hormones called auxins, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-D butoxyethyl ester
- 2,4-D ethylhexyl ester
- 2,4-D isopropyl ester
Comparison
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which imparts different physicochemical properties compared to other esters of 2,4-D. It is more lipophilic, allowing for better penetration into plant tissues, and has a different volatility profile, making it suitable for specific agricultural applications.
Propriétés
Numéro CAS |
15146-99-3 |
|---|---|
Formule moléculaire |
C13H14Cl2O4 |
Poids moléculaire |
305.15 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl2O4/c14-9-3-4-12(11(15)6-9)18-8-13(16)19-7-10-2-1-5-17-10/h3-4,6,10H,1-2,5,7-8H2 |
Clé InChI |
SBXXZSKNQDULKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Key on ui other cas no. |
15146-99-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


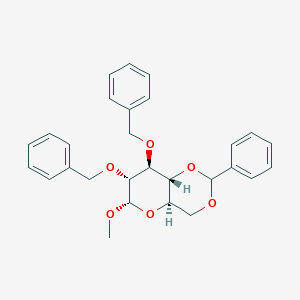
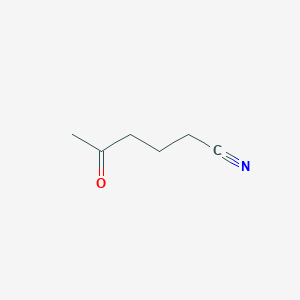
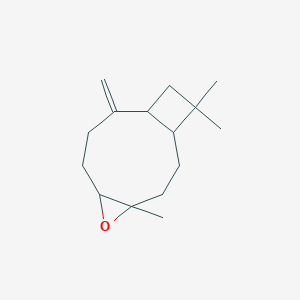
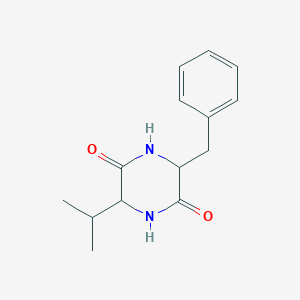
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
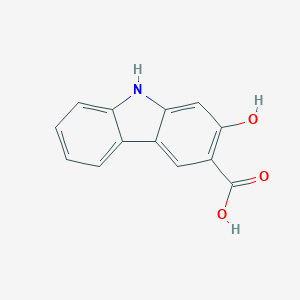

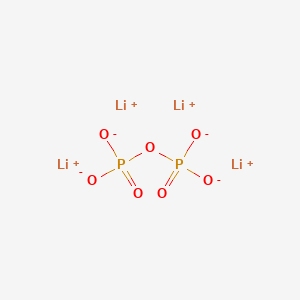
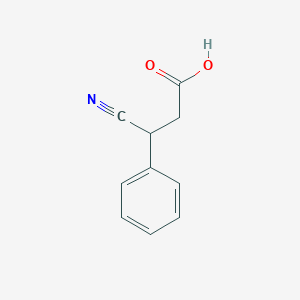
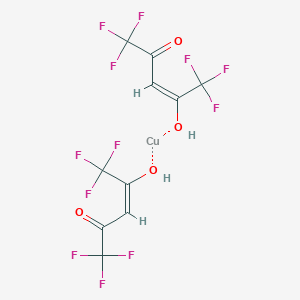


![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)

